1-(4-Ethoxy-2-methylphenyl)propan-2-one
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Overview
Description
1-(4-Ethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethoxy-2-methylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-ethoxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxy-2-methylphenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Ethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)propan-2-one: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)propan-2-one: Lacks the ethoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Properties
CAS No. |
90617-64-4 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-ethoxy-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-5-11(8-10(3)13)9(2)7-12/h5-7H,4,8H2,1-3H3 |
InChI Key |
FLXVCGVZWRSVIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)C |
Origin of Product |
United States |
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